molecular formula C15H15Cl2N3O2 B213660 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide

Cat. No. B213660
M. Wt: 340.2 g/mol
InChI Key: BLDCPQSEJRIEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that is primarily used in lab experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This leads to the suppression of inflammatory responses and the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It also has anti-inflammatory effects, which can help in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide in lab experiments is its specificity towards certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one of the limitations is that its effectiveness may vary depending on the specific disease or condition being studied.

Future Directions

There are several future directions for the study of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide. One possible direction is the development of more potent analogs with improved pharmacological properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in humans.
In conclusion, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide is a promising compound with potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits make it a valuable tool for scientific research. Further studies are needed to fully explore its potential and develop more effective treatments for various diseases.

Synthesis Methods

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide involves several steps, including the reaction of 3,4-dichlorobenzylamine with 1H-pyrazole-4-carboxaldehyde to form the intermediate, which is then reacted with tetrahydro-2-furancarboxylic acid to yield the final product.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

properties

Product Name

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide

Molecular Formula

C15H15Cl2N3O2

Molecular Weight

340.2 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]oxolane-2-carboxamide

InChI

InChI=1S/C15H15Cl2N3O2/c16-12-4-3-10(6-13(12)17)8-20-9-11(7-18-20)19-15(21)14-2-1-5-22-14/h3-4,6-7,9,14H,1-2,5,8H2,(H,19,21)

InChI Key

BLDCPQSEJRIEAU-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CC(OC1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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